4-Methyl-2(5H)-furanone chemical properties and structure
4-Methyl-2(5H)-furanone chemical properties and structure
An In-Depth Technical Guide to 4-Methyl-2(5H)-furanone: Chemical Properties, Structure, and Synthetic Utility
Introduction
4-Methyl-2(5H)-furanone, a member of the butenolide class of lactones, is a versatile organic compound with significance in both chemical synthesis and the flavor industry.[1][2] While recognized for its sensory properties, its true value for researchers and drug development professionals lies in its reactive scaffold, which serves as a foundational building block for more complex molecular architectures. This guide provides a detailed examination of its chemical and physical properties, structural characteristics, reactivity, and applications, with a focus on its utility as a synthetic intermediate.
Molecular Structure and Identification
The structural identity of a compound is its most fundamental characteristic, dictating its physical properties and chemical behavior.
Nomenclature and Chemical Identity
4-Methyl-2(5H)-furanone is most commonly identified by its CAS Registry Number, 6124-79-4.[3] While widely known by this common name, its formal IUPAC name is 3-methyl-2H-furan-5-one.[4] It is also referred to by synonyms such as 4-Hydroxy-3-methyl-2-butenoic acid γ-lactone and 4-Methyl-2-butenoic acid γ-lactone.[3][5] This nomenclature highlights its nature as a five-membered lactone (a cyclic ester) derived from the corresponding unsaturated hydroxy acid.
Chemical Structure
The molecule consists of a five-membered furanone ring containing one oxygen atom, a ketone group at the 2-position, and a double bond between carbons 3 and 4. A methyl group is substituted at the 4-position. The molecular formula is C₅H₆O₂.[3]
Caption: Chemical structure of 4-Methyl-2(5H)-furanone.
Physicochemical Properties
A summary of the core physicochemical properties of 4-Methyl-2(5H)-furanone is essential for experimental design, including solvent selection, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 6124-79-4 | [3] |
| Molecular Formula | C₅H₆O₂ | [3][5] |
| Molecular Weight | 98.10 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 113 °C (at 14 mmHg) | [2][6] |
| Density | 1.12 g/cm³ | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Soluble in water, alcohols, and ether solvents. | [2][7] |
Chemical Reactivity and Stability
The reactivity of 4-Methyl-2(5H)-furanone is dominated by the functionalities within its structure: the α,β-unsaturated lactone system. This arrangement makes the molecule susceptible to a variety of transformations, which is a key reason for its utility in organic synthesis.
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Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
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Michael Addition: As a classic Michael acceptor, the β-carbon of the double bond (C4) is electrophilic due to conjugation with the carbonyl group. It readily undergoes 1,4-conjugate addition with soft nucleophiles.
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Stability: The compound is generally stable under standard conditions.[8] However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to heat or light.[9] It is recommended to store the compound in a cool, dry, and well-ventilated place.[10][11]
The hydroxylated derivative, 5-hydroxy-4-methyl-2(5H)-furanone, is a particularly valuable intermediate.[] It serves as a C5 synthon for the synthesis of complex natural products like retinoids and carotenoids.[13][14]
Synthesis Methodology
Understanding the synthesis of 4-Methyl-2(5H)-furanone and its derivatives is crucial for its application in multi-step synthetic campaigns. A common approach for its hydroxylated analog, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with propionaldehyde.[15]
Example Protocol: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
This protocol is based on a method disclosed in the patent literature, which provides a high-yield route to a key derivative.[15]
Causality Behind Experimental Choices:
-
Use of Morpholine: Morpholine acts as a base and a catalyst, facilitating the initial aldol-type condensation between glyoxylic acid and propionaldehyde.
-
Acidic Workup: The addition of hydrochloric acid is critical for the cyclization (lactonization) step, leading to the formation of the furanone ring.
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Vacuum Distillation: This purification technique is chosen to isolate the final product from non-volatile impurities and starting materials, taking advantage of the product's boiling point.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 mL) in a reaction vessel equipped with a stirrer and cooling bath.
-
Catalyst Addition: Cool the solution to 0 °C. Under continuous stirring, add morpholine (0.5 mol) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes post-addition.
-
Aldehyde Addition: Add propionaldehyde to the reaction mixture and allow the reaction to proceed.
-
Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The temperature should be kept below 90 °C.
-
Cyclization and Extraction: Add a hydrochloric acid solution to the residue to induce cyclization. Extract the resulting mixture with ethyl acetate.
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Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.
-
Final Isolation: Purify the crude product via vacuum distillation (120–150 °C / 1–2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone.[15]
Applications in Research and Development
While 4-Methyl-2(5H)-furanone itself is used in the flavor industry, its derivatives are of significant interest to the pharmaceutical and chemical research sectors.[2]
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Synthetic Building Block: The furanone core is a privileged scaffold found in numerous natural products with diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[16] The ability to functionalize the 4-Methyl-2(5H)-furanone ring makes it an attractive starting point for the synthesis of these complex molecules.
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Precursor to Bioactive Molecules: As previously mentioned, 5-hydroxy-4-methyl-2(5H)-furanone is a key intermediate in the synthesis of retinoids (vitamin A derivatives), which are crucial in vision, cell growth, and differentiation.[13] This derivative has also been investigated for its potential antioxidant, anti-inflammatory, and anticancer activities, making it a target for studies in neurological and oncological research.[]
Safety and Handling
Proper handling of 4-Methyl-2(5H)-furanone is essential in a laboratory setting. According to GHS classifications, the compound presents several hazards.
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Hazards: It is known to cause skin and serious eye irritation.[4][10] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10] In case of contact, skin should be washed with plenty of soap and water, and eyes should be rinsed cautiously with water for several minutes.[11]
Conclusion
4-Methyl-2(5H)-furanone is more than a simple flavor component; it is a valuable chemical entity with a rich reactivity profile centered on its α,β-unsaturated lactone core. Its utility as a precursor, particularly to its 5-hydroxy derivative, provides a gateway to complex and biologically significant molecules, including retinoids. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.
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